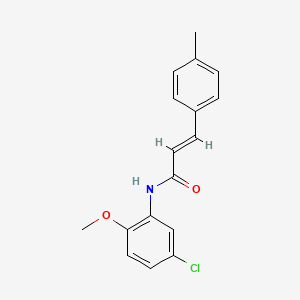
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as CMMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMMA belongs to the class of acrylamides, which are compounds that contain both an acrylate and an amide functional group. The unique chemical structure of CMMA makes it a promising candidate for a variety of research applications, including the study of biological processes and the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. For example, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of carbonic anhydrase II, which is involved in the regulation of pH in the body and is also a target for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of specific enzymes and proteins involved in various biological processes, such as carbonic anhydrase II. These effects make N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide a promising candidate for the development of new drugs to treat a variety of conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potent inhibitory activity against specific enzymes and proteins, which makes it a valuable tool for the study of biological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide is a synthetic compound, which allows for precise control over its chemical properties and purity. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potential toxicity, which requires careful handling and disposal procedures.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide, including the development of new drugs based on its chemical structure and the investigation of its potential applications in the treatment of various conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide and to determine its potential toxicity and side effects. Finally, the synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide can be optimized to improve the yield and purity of the compound, which would make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide can be achieved through several methods, including the reaction of 5-chloro-2-methoxyaniline with 4-methylcinnamaldehyde in the presence of a base catalyst. This reaction yields the intermediate product, which can be further purified through recrystallization to obtain pure N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug development. N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit potent inhibitory activity against a variety of enzymes, including human carbonic anhydrase II, which is a target for the development of new anti-cancer drugs. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat these conditions.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-3-5-13(6-4-12)7-10-17(20)19-15-11-14(18)8-9-16(15)21-2/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCMTMDNAGTHN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
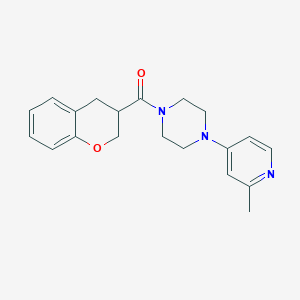
![2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
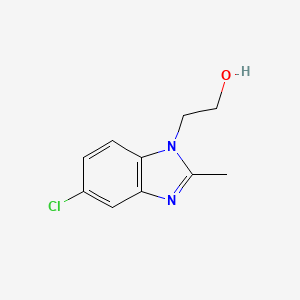
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)

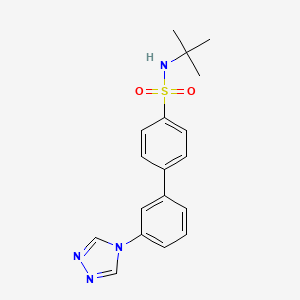
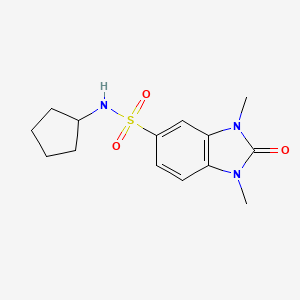
![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
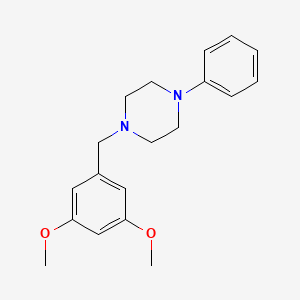
![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)